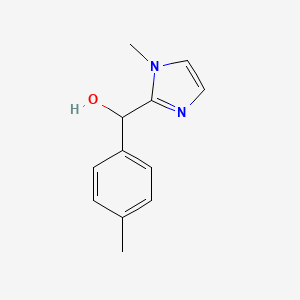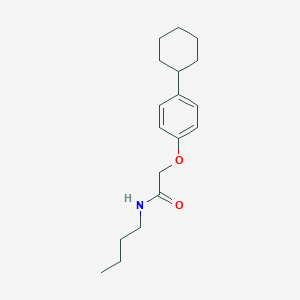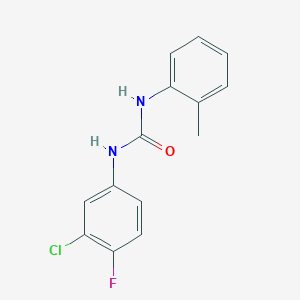![molecular formula C13H10F2N2O4S2 B5081425 N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B5081425.png)
N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide, also known as Difluoromethylthio-NNitrophenylsulfonamide (DNNS), is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DNNS is a sulfonamide derivative that contains a nitro group and a difluoromethylthio group attached to a phenyl ring.
作用机制
The mechanism of action of DNNS varies depending on its application. In the case of its anticancer activity, DNNS inhibits the activity of HDACs, which leads to an increase in the acetylation of histones and the activation of tumor suppressor genes. In the case of its antifungal activity, DNNS inhibits the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In the case of its herbicidal and insecticidal activity, the mechanism of action is not well understood but is thought to involve the disruption of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNNS vary depending on its application. In the case of its anticancer activity, DNNS has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its antifungal activity, DNNS has been shown to disrupt fungal cell membrane integrity and inhibit fungal growth. In the case of its herbicidal and insecticidal activity, the biochemical and physiological effects are not well understood.
实验室实验的优点和局限性
One advantage of using DNNS in lab experiments is its high purity and stability. DNNS is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DNNS is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Additionally, the mechanism of action of DNNS is not well understood in some applications, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of DNNS. In the field of medicine, further studies are needed to determine the efficacy and safety of DNNS as a potential anticancer agent. In the field of agriculture, further studies are needed to determine the herbicidal and insecticidal activity of DNNS against a wider range of weed and insect species. In the field of materials science, further studies are needed to optimize the photochromic and fluorescent properties of DNNS for use in various applications. Overall, the study of DNNS has the potential to lead to the development of novel therapeutics, pesticides, and materials.
合成方法
DNNS can be synthesized by reacting 4-(difluoromethylthio)aniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DNNS as a yellow solid with a high yield. The purity of DNNS can be improved by recrystallization from a suitable solvent such as ethanol or acetonitrile.
科学研究应用
DNNS has been studied for its potential applications in various scientific fields. In medicine, DNNS has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. DNNS has also been studied as a potential antifungal agent, as it has been shown to inhibit the growth of Candida albicans, a common fungal pathogen.
In agriculture, DNNS has been studied as a potential herbicide, as it has been shown to inhibit the growth of various weed species. DNNS has also been studied as a potential insecticide, as it has been shown to have insecticidal activity against the diamondback moth, a common agricultural pest.
In materials science, DNNS has been studied as a potential photochromic material, as it undergoes a reversible color change upon exposure to UV light. DNNS has also been studied as a potential fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4S2/c14-13(15)22-10-7-5-9(6-8-10)16-23(20,21)12-4-2-1-3-11(12)17(18)19/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEWFCYYQIRWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-3-methoxybenzamide](/img/structure/B5081360.png)
![N-[3-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5081367.png)
![4-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5081371.png)

![{2-[1-(dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol](/img/structure/B5081393.png)
![N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5081408.png)


![1-[(2-chloro-5-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5081440.png)
![N-[5-(1-adamantyl)-2-methylphenyl]acetamide](/img/structure/B5081448.png)
